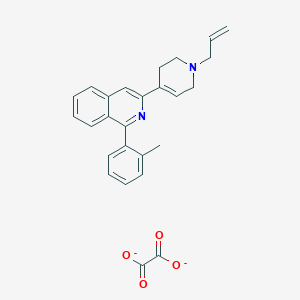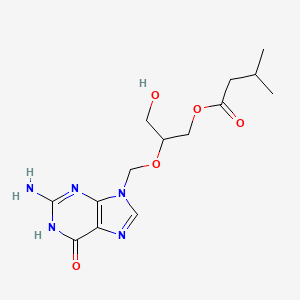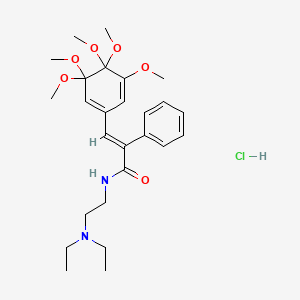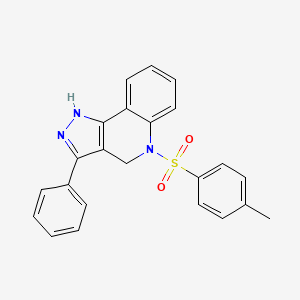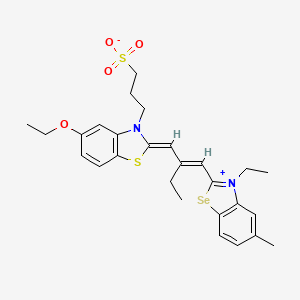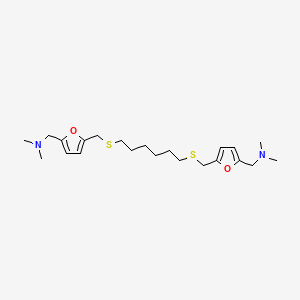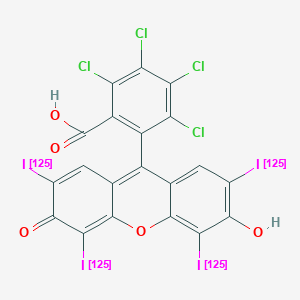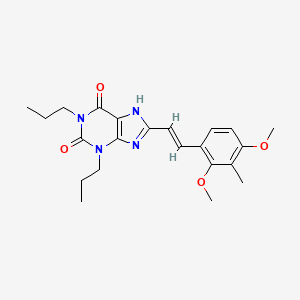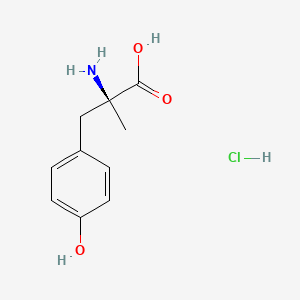
Metirosine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of metirosine hydrochloride typically involves the methylation of tyrosineThe final step involves deprotection and conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions
Metirosine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Metirosine can be oxidized under specific conditions, although this is not a common reaction for its pharmacological use.
Reduction: Reduction reactions are less common for metirosine.
Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
Metirosine hydrochloride has a wide range of scientific research applications:
作用機序
Metirosine hydrochloride exerts its effects by inhibiting the enzyme tyrosine hydroxylase, which catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), the first step in catecholamine biosynthesis. By blocking this enzyme, metirosine reduces the levels of catecholamines in the body, leading to decreased sympathetic stimulation .
類似化合物との比較
Similar Compounds
Tyrosine: The natural substrate for tyrosine hydroxylase.
α-Methyl-DOPA: Another inhibitor of catecholamine biosynthesis but with different pharmacological properties.
Phenoxybenzamine: An α-adrenergic blocker used in the management of pheochromocytoma but works through a different mechanism
Uniqueness
Metirosine hydrochloride is unique in its specific inhibition of tyrosine hydroxylase, making it particularly effective in reducing catecholamine levels. This specificity distinguishes it from other compounds that may have broader or different mechanisms of action .
特性
CAS番号 |
72200-50-1 |
|---|---|
分子式 |
C10H14ClNO3 |
分子量 |
231.67 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7;/h2-5,12H,6,11H2,1H3,(H,13,14);1H/t10-;/m0./s1 |
InChIキー |
BVYZLEHNLQKCHO-PPHPATTJSA-N |
異性体SMILES |
C[C@](CC1=CC=C(C=C1)O)(C(=O)O)N.Cl |
正規SMILES |
CC(CC1=CC=C(C=C1)O)(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


